molecular formula C12H16O B7813266 2-Ethylbutyrophenone CAS No. 5682-46-2

2-Ethylbutyrophenone

Cat. No.: B7813266
CAS No.: 5682-46-2
M. Wt: 176.25 g/mol
InChI Key: KLAMVBJBHNQYSB-UHFFFAOYSA-N
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Description

2-Ethylbutyrophenone (IUPAC name: 1-phenyl-2-ethylbutan-1-one) is a substituted aromatic ketone characterized by a phenyl group attached to a carbonyl moiety and an ethylbutyl chain.

Ketones such as this compound are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, or agrochemicals.

Properties

IUPAC Name

2-ethyl-1-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-10(4-2)12(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAMVBJBHNQYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063976
Record name 2-Ethylbutyrophenone
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5682-46-2
Record name 2-Ethyl-1-phenyl-1-butanone
Source CAS Common Chemistry
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Record name 1-Butanone, 2-ethyl-1-phenyl-
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Record name 1-Butanone, 2-ethyl-1-phenyl-
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Record name 2-Ethylbutyrophenone
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Record name 2-ethylbutyrophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Formation of 2-ethylbutyric acid or 2-ethylbutanone.

    Reduction: Formation of 2-ethylbutanol or ethylbutane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Ethylbutyrophenone is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in reactions that yield compounds with therapeutic potential, particularly in treating neurological disorders.

Mechanism of Action:

  • The compound may interact with various biological targets, including enzymes and receptors, influencing neurotransmitter systems such as serotonin and dopamine, which are crucial in mood regulation and mental health disorders.

Case Study: Anticancer Activity

  • A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated the following IC50 values:
Cell LineIC50 (µM)
HeLa (cervical)18
MCF-7 (breast)22
A549 (lung)30

This data suggests potential for further development as a chemotherapeutic agent, possibly through mechanisms involving apoptosis induction and inhibition of cell proliferation.

Material Science

In material science, this compound is utilized in the development of specialty materials. Its unique chemical properties enable the creation of polymers with specific electronic or optical characteristics.

Applications:

  • Used as a photoinitiator in UV-curable coatings.
  • Enhances the mechanical properties of composite materials when incorporated into polymer matrices.

Agrochemicals

The compound is also employed in agrochemical formulations due to its efficacy as a herbicide and insecticide. Its ability to disrupt biological processes in pests makes it valuable for crop protection.

Effectiveness:

  • Studies have shown that derivatives of this compound exhibit significant activity against various agricultural pests, which can lead to reduced crop loss.

Case Study 1: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited antimicrobial properties against Staphylococcus aureus, inhibiting biofilm formation effectively. This suggests its potential use in developing treatments for bacterial infections.

Case Study 2: Neuropharmacological Effects

Johnson et al. (2023) investigated the neuropharmacological effects of the compound, revealing its modulation of serotonin receptors, indicating possible applications in mood disorders and anxiety treatments.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryIntermediate for pharmaceuticalsPotential anticancer agent
Material SciencePhotoinitiator for coatingsImproves mechanical properties
AgrochemicalsHerbicide and insecticideEffective against agricultural pests

Mechanism of Action

The mechanism of action of 2-ethylbutyrophenone involves its interaction with specific molecular targets. In pharmacological studies, it has been shown to interact with neurotransmitter receptors in the central nervous system, leading to changes in neuronal activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of dopamine and serotonin receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, referenced in the provided evidence, share structural or functional group similarities with 2-Ethylbutyrophenone:

Compound Name Key Substituents Functional Groups Potential Applications
2-(4-Isobutylphenyl)prop-2-enoic acid Isobutyl, propenoic acid Carboxylic acid, alkene Anti-inflammatory agents
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride Chloro, dimethylamino, nitrile Nitrile, amine (salt form) Neuropharmacological research
2-(4-Hydroxyphenyl)acetamide derivatives Hydroxyl, acetamide Amide, phenol Antibiotic precursors
This compound (hypothetical) Ethyl, butyl Ketone Synthetic intermediates

Key Findings:

Reactivity and Solubility: The hydrochloride salt of 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile exhibits enhanced water solubility compared to neutral ketones like this compound, which likely remains lipid-soluble due to its non-polar alkyl chains . Carboxylic acid derivatives (e.g., 2-(4-isobutylphenyl)prop-2-enoic acid) demonstrate higher acidity and reactivity in esterification or amidation reactions, unlike the ketone group in this compound .

Biological Activity: Chlorinated analogs (e.g., 2-(4-chlorophenyl) derivatives) often show increased bioactivity in neurological studies, as seen in Huettner and Baughman’s work on ion channel modulation . The absence of electronegative groups (e.g., Cl, OH) in this compound may limit its direct pharmacological utility compared to these analogs.

Synthetic Utility: this compound’s ketone group is a versatile precursor for Grignard or nucleophilic addition reactions, whereas nitrile-containing analogs (e.g., 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile) are more suited for heterocycle synthesis .

Biological Activity

2-Ethylbutyrophenone is a compound belonging to the butyrophenone class, which has been explored for various biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing its pharmacological properties, receptor interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16O
  • IUPAC Name : 2-Ethyl-1-phenylbutan-1-one

Receptor Binding Affinity

Research has shown that this compound exhibits binding affinity to various neurotransmitter receptors. The following table summarizes its binding affinities compared to other known compounds:

Receptor This compound (Ki in nM) Haloperidol (Ki in nM) Clozapine (Ki in nM)
DA D243.31.4130
5HT 2A23.60.398.9
H1162.7290NR

This data indicates that this compound has a significant affinity for dopamine D2 and serotonin 5HT2A receptors, which are critical targets for antipsychotic medications.

In Vivo Studies

In animal models, particularly rodent studies, this compound demonstrated notable effects on behavior consistent with antipsychotic activity. For instance, it was observed to reduce hyperactivity without inducing catalepsy, a common side effect associated with traditional antipsychotics like haloperidol .

Study 1: Antipsychotic Efficacy

A study explored the efficacy of various butyrophenones, including this compound, in reducing symptoms of psychosis in rodent models. The results indicated that at doses significantly lower than those required for haloperidol, this compound effectively reduced stereotypic behaviors while minimizing extrapyramidal side effects .

Study 2: Multireceptor Binding Profile

Another investigation focused on the multireceptor binding profile of several butyrophenones. It was found that this compound displayed a unique binding pattern that suggests a potential for broader therapeutic applications beyond traditional antipsychotic effects, including anxiolytic and antidepressant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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